Potassium sulphanilate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
29901-62-0 |
|---|---|
Molecular Formula |
C6H6KNO3S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
potassium;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
InChI Key |
LDZHTQSBXDDUFB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth Techniques for Potassium Sulphanilate
Solution Growth Techniques for Potassium Sulphanilate Sesquihydrate Single Crystals
Solution growth is a widely employed method for producing large, high-quality single crystals of this compound sesquihydrate. This technique involves the dissolution of the solute in a suitable solvent to create a supersaturated solution, from which the crystal grows as the solvent slowly evaporates.
Optimization of Stoichiometric Ratios (e.g., Sulfanilic Acid and Potassium Hydroxide)
The synthesis of this compound is achieved through the reaction of sulfanilic acid and potassium hydroxide (B78521). For the growth of this compound sesquihydrate single crystals, an equimolar stoichiometric ratio of 1:1 is utilized. ijcrt.org This ensures the complete reaction between the acid and the base to form the desired salt. The reactants are dissolved in the chosen solvent and stirred extensively to ensure a homogeneous mixture, which is a critical precursor to forming a stable saturated solution for crystal growth. ijcrt.org
| Reactant | Stoichiometric Ratio |
| Sulfanilic Acid | 1 |
| Potassium Hydroxide | 1 |
A data table showing the optimized stoichiometric ratios for the synthesis of this compound sesquihydrate.
Solvent Selection and Purification Protocols (e.g., Double Distilled Water)
The choice of solvent is crucial in solution growth techniques as it directly influences the solubility of the compound and the rate of crystal growth. For this compound, double distilled water is the preferred solvent due to its ability to effectively dissolve the reactants and its high purity, which minimizes the incorporation of unwanted impurities into the crystal lattice. ijcrt.org
Purification of the solution is a critical step to obtain high-quality crystals. Standard protocols involve filtering the prepared homogeneous saturated solution through a high-purity filter paper, such as a Whatman filter paper, to eliminate any particulate matter or undissolved impurities. ijcrt.org This ensures that the subsequent crystal growth is not hindered by foreign particles that could act as unwanted nucleation sites and introduce defects into the crystal structure.
Controlled Growth Methods (e.g., Slow Evaporation Technique)
The slow evaporation technique is a common and effective method for growing single crystals from solution at a constant temperature. wisdomlib.org After preparing the purified saturated solution of this compound, it is left undisturbed in a controlled, dust-free environment. ijcrt.org The rate of evaporation is carefully managed, often by covering the container with a perforated lid, to allow the solvent to evaporate gradually over an extended period. chesci.com This slow process facilitates the growth of large, well-defined single crystals with high structural perfection. niscpr.res.in The typical timeframe for the growth of transparent, colorless single crystals of this compound using this method can be around 15 days. chesci.com
Influence of Inorganic Additives on this compound Crystal Growth
The introduction of inorganic additives into the crystallization solution can significantly alter the growth kinetics, morphology, and physical properties of the resulting crystals. These additives can act as impurities that modify the crystal habit or enhance specific characteristics of the material.
Effects of Potassium Carbonate on Crystal Morphology and Quality
The addition of potassium carbonate (K2CO3) to the growth solution of a related compound, sulfanilic acid, has been shown to influence the resulting crystals. In one study, 1 mol% of potassium carbonate was added to a saturated solution of sulfanilic acid. chesci.com The resulting crystals, grown by the slow evaporation method, exhibited notable changes in their properties.
The inclusion of potassium carbonate was found to enhance the quality of the crystals, as evidenced by an increase in their optical transmission efficiency. chesci.comresearchgate.net Furthermore, mechanical properties were also affected, with the hardness of the crystals showing an increase with the addition of potassium carbonate. chesci.comresearchgate.net While this research was conducted on sulfanilic acid, it provides insight into the potential effects of potassium carbonate as an additive in the crystallization of sulphanilate salts.
| Additive | Concentration | Observed Effects on Sulfanilic Acid Crystals |
| Potassium Carbonate | 1 mol% | Enhanced optical transmission, Increased hardness |
A data table summarizing the effects of potassium carbonate as an additive on the crystal properties of sulfanilic acid.
Mechanistic Studies of Impurity Incorporation during Crystallization
The mechanism by which inorganic additives like potassium carbonate are incorporated into a growing crystal lattice is a complex process governed by principles of competitive adsorption and surface interactions. scispace.com Impurity molecules present in the crystallization solution can compete with the solute molecules for active sites on the crystal surface. scispace.com
The process of impurity incorporation can occur through several pathways:
Surface Adsorption: The impurity molecules may be adsorbed onto the surface of the growing crystal, which can hinder the attachment of solute molecules and alter the growth rate of different crystal faces. mdpi.com
Lattice Incorporation: The impurity may be integrated directly into the crystal lattice, substituting the primary solute molecules. This is often confirmed through techniques like powder and single-crystal X-ray diffraction (XRD), which can detect changes in the lattice parameters. chesci.comresearchgate.net
Entrapment: Impurities can also be mechanically trapped within the crystal as it grows, leading to defects.
In the case of potassium carbonate addition to sulfanilic acid crystals, analysis confirmed the inclusion of the carbonate into the crystal lattice. chesci.comresearchgate.net This suggests that the carbonate ions compete with the sulfanilate ions for positions within the crystal structure, leading to the observed modifications in the crystal's physical properties. The slight shifts in vibrational frequencies observed in FTIR spectra of such crystals further support the incorporation of the additive. chesci.com
Preparation of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound is a key area of research, enabling the development of novel materials with tailored properties. These methodologies can be broadly categorized into the direct synthesis of functionalized molecules and the post-functionalization of polymeric systems.
Synthesis Routes for Potassium N-(Acetoacetyl)sulfanilate
Potassium N-(acetoacetyl)sulfanilate is a significant derivative of sulfanilic acid, and its synthesis has been approached through various routes. These methods primarily involve the acetoacetylation of a sulfanilate precursor followed by salt formation.
One common method involves the reaction of sulfanilic acid with an acetoacetylating agent like acetic anhydride, followed by neutralization with potassium hydroxide to yield the final product. evitachem.com Another approach utilizes diketene (B1670635), which reacts with sulfamic acid under controlled temperature conditions (10–25°C) to form an acetoacetyl-N-sulfonate intermediate. This intermediate then undergoes ring closure to form the benzenesulfonate (B1194179) core structure. evitachem.com Stepwise protocols in these syntheses are crucial for achieving high purity by minimizing the formation of byproducts such as N-diacetylation impurities. evitachem.com
A multi-step synthesis has also been reported, which begins with the reaction of diketene and sodium amide to produce acetoacetyl sodamide. google.com This intermediate then reacts with sulfur trioxide, followed by cyclization and hydrolysis to yield acetoacetyl sulfanilic acid. The final step is the reaction of the acetoacetyl sulfanilic acid with potassium hydroxide to produce the potassium salt. google.com The reaction conditions for these steps are critical and involve precise temperature control, with the initial reaction carried out at 0-5°C and the subsequent reaction with sulfur trioxide at temperatures below -25°C. google.com
The table below summarizes the key aspects of these synthetic methodologies.
| Starting Materials | Key Reagents | Reaction Conditions | Product | Reference |
| Sulfanilic Acid | Acetic Anhydride, Potassium Hydroxide | Controlled temperature, use of solvents like ethanol (B145695) or water | Potassium N-(acetoacetyl)sulfanilate | evitachem.com |
| Diketene, Sulfamic Acid | - | 10–25°C for intermediate formation | Potassium N-(acetoacetyl)sulfanilate | evitachem.com |
| Diketene, Sodium Amide | Sulfur Trioxide, Potassium Hydroxide | Step 1: 0-5°C in DMF; Step 2: < -25°C in methylene (B1212753) dichloride | Potassium N-(acetoacetyl)sulfanilate | google.com |
Post-Functionalization Techniques for Polymeric Systems (e.g., Polyketones with this compound)
Post-functionalization of polymers is a versatile strategy for modifying their properties and introducing new functionalities. Aliphatic polyketones, produced from the copolymerization of carbon monoxide and ethylene, are particularly amenable to such modifications due to their reactive 1,4-dicarbonyl moieties. researchgate.netnih.gov
A prominent method for the functionalization of polyketones is the Paal-Knorr reaction, which involves the reaction of the dicarbonyl groups with primary amines to form N-substituted pyrrole (B145914) units. researchgate.netnih.gov This reaction is efficient, proceeds with high atom economy, and produces water as the only byproduct. nih.govunipd.it
In the context of this compound, polyketones have been successfully post-functionalized with this compound. The reaction is typically carried out in a suitable solvent, such as methanol, at elevated temperatures. For instance, the post-functionalization of a polyketone with potassium sulfanilate has been reported to be conducted at 70°C for 48 hours in methanol. researchgate.net
The resulting sulfanilate-functionalized polyketone (PKSK) exhibits altered properties and can be used as a carrier for other molecules. researchgate.net The successful functionalization is confirmed through various characterization techniques, including Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM), and elemental analysis. researchgate.net
The following table outlines the typical conditions for the post-functionalization of polyketones with this compound.
| Polymer Backbone | Functionalizing Agent | Reaction Type | Solvent | Temperature | Duration | Characterization Methods | Reference |
| Aliphatic Polyketone | This compound | Paal-Knorr Reaction | Methanol | 70°C | 48 hours | FT-IR, DSC, TGA, SEM, Elemental Analysis | researchgate.net |
Advanced Structural Elucidation and Solid State Characteristics of Potassium Sulphanilate Sesquihydrate
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction studies have been instrumental in determining the precise crystal structure of potassium sulphanilate sesquihydrate (KSSH). ijcrt.org This technique allows for the unambiguous determination of its crystallographic parameters and the spatial arrangement of its constituent ions and water molecules.
Analysis of the diffraction data reveals that this compound sesquihydrate crystallizes in the orthorhombic system. ijcrt.orgresearchgate.net This crystal system is characterized by three mutually perpendicular axes of unequal length.
The specific arrangement of symmetry elements within the orthorhombic crystal system places this compound sesquihydrate in the space group Pbcn. ijcrt.orgresearchgate.net This designation provides a detailed description of the symmetry operations (such as glide planes and screw axes) that define the repeating unit of the crystal structure.
The dimensions of the unit cell, the fundamental repeating block of the crystal, have been precisely measured at a temperature of 293 K. researchgate.net The lattice parameters from two separate studies are presented below. The orthorhombic system dictates that the angles α, β, and γ are all 90°. ijcrt.org
| Parameter | Value (Schreuer, 1999) researchgate.net | Value (Arumanayagam et al., 2020) ijcrt.org |
|---|---|---|
| a (Å) | 23.001(5) | 22.9979(15) |
| b (Å) | 7.763(2) | 7.704(5) |
| c (Å) | 10.424(2) | 10.4254(8) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1861.3 | 1860.7(2) |
The crystal structure is composed of distinct layers. researchgate.net The structure features a two-dimensional network of potassium polyhedra connected by common edges and faces, forming sheets parallel to the (100) crystallographic plane. researchgate.net The sulphanilate anions are situated between these cation sheets. researchgate.net Their orientation is such that their sulphur-to-nitrogen axes are nearly parallel to the direction, but they exhibit an antiparallel alignment with respect to each other. researchgate.net This results in a periodic four-layer package structure along the direction, with layers of cations and water molecules alternating with layers of the sulphanilate anions. researchgate.net
Coordination Chemistry of Potassium Ions
The potassium cations are central to the crystal structure, linking the sulphanilate anions and water molecules into a stable three-dimensional framework. ijcrt.org
The potassium ion (K⁺) exists within an irregularly shaped coordination polyhedron. researchgate.net It is coordinated by a total of eight oxygen atoms. researchgate.net Three of these oxygen atoms are from the hydrate (B1144303) water molecules, and the remaining five are from the sulphanilate ions. researchgate.net The K-O bond distances for this coordination sphere range from 2.709 Å to 3.184 Å. researchgate.net These KO₈ polyhedra are interconnected, forming the two-dimensional network that is a defining feature of the crystal structure. researchgate.net
Characterization of Distorted Pentahedral Cubic and Irregular Eight-Fold Coordination Geometry
The coordination geometry of the potassium ion in this compound sesquihydrate has been a subject of detailed crystallographic investigation, with studies pointing towards a complex and irregularly shaped coordination polyhedron. One analysis of the crystal structure describes the potassium ion as adopting a distorted pentahedral cubic coordination. researchgate.net In this model, the potassium atom is coordinated by five oxygen atoms. researchgate.net
Conversely, another detailed crystallographic study characterizes the potassium cation as being situated within an irregularly shaped KO₈-polyhedron. researchgate.net This eight-fold coordination involves three oxygen atoms from the hydration water molecules and five oxygen atoms from the sulfanilate ions. researchgate.net The K-O distances in this coordination sphere range from 2.709 Å to 3.184 Å, indicating a significant degree of distortion from a regular geometry. researchgate.net The co-existence of these descriptions suggests a highly complex coordination environment that can be interpreted in different ways, highlighting the irregularity of the potassium ion's immediate surroundings.
Table 1: Coordination Geometry of Potassium (K⁺) Ion
| Feature | Description | Source |
|---|---|---|
| Coordination Model 1 | Distorted pentahedral cubic | researchgate.net |
| Coordinating Atoms (Model 1) | Five oxygen atoms | researchgate.net |
| Coordination Model 2 | Irregular KO₈-polyhedra | researchgate.net |
| Coordinating Atoms (Model 2) | 3 from water molecules, 5 from sulfanilate ions | researchgate.net |
| K-O Bond Distance Range | 2.709 Å - 3.184 Å | researchgate.net |
Investigation of Three-Dimensional Structural Features formed by Potassium Linkages
A more detailed analysis reveals that the KO₈-polyhedra are interconnected by sharing common edges and faces, leading to the formation of a two-dimensional network that is parallel to the (100) crystal plane. researchgate.net The structure can be conceptualized as a periodic repetition of a four-layer package along the direction. researchgate.net Two of these layers are composed of cations and water molecules, while the other two layers contain the sulfanilate anions. researchgate.net The sulfanilate anions, with their benzene (B151609) rings and amino groups, are situated between these cation sheets. researchgate.net This layered arrangement, built upon the potassium linkages, is a defining feature of the crystal's three-dimensional structure.
Intermolecular Interactions and Hydrogen Bonding Networks
Mapping of Classical and Non-Classical Hydrogen Bonds (e.g., N-H…O)
The crystal structure of this compound sesquihydrate is further stabilized by a network of hydrogen bonds. These interactions reinforce the ionic forces between the layers of cations and anions. researchgate.net The hydrogen bonds are characterized by donor-acceptor distances ranging from 2.86 Å to 2.98 Å, with donor-H-acceptor angles of approximately 161°. researchgate.net
The primary hydrogen bonding interactions involve the water molecules, two oxygen atoms of the SO₃ groups, and the amino groups of the sulfanilate anions. researchgate.net While specific mapping of all classical and non-classical hydrogen bonds requires detailed crystallographic data, the presence of N-H and O-H donor groups and oxygen acceptor atoms confirms a network of N-H…O and O-H…O interactions. One study provides a summary of observed hydrogen bonds within the structure. researchgate.net
Table 2: Hydrogen Bond Parameters in this compound Sesquihydrate
| Feature | Value | Source |
|---|---|---|
| Donor-Acceptor Distances | 2.86 Å - 2.98 Å | researchgate.net |
| Donor-H-Acceptor Angle | ~161° | researchgate.net |
| Participating Groups | Water molecules, SO₃ groups, Amino groups | researchgate.net |
Role of Hydration Water Molecules in Stabilizing Crystal Structures
The water of hydration, corresponding to a sesquihydrate, plays a crucial and multifaceted role in the stabilization of the this compound crystal structure. Firstly, three oxygen atoms from these water molecules directly participate in the coordination of the potassium cation, forming part of the irregular KO₈-polyhedron. researchgate.net This direct involvement in the primary coordination sphere of the metal ion is a key factor in stabilizing the cation's charge.
Microstructural and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Topography and Morphology
A thorough search of available scientific literature and databases did not yield any specific studies utilizing Scanning Electron Microscopy (SEM) for the analysis of this compound surface topography and morphology. While SEM is a common technique for characterizing the microstructure of crystalline materials, no such analysis has been reported for this particular compound.
Spectroscopic and Optoelectronic Properties of Potassium Sulphanilate
Vibrational Spectroscopy
Vibrational spectroscopy is a key analytical tool for identifying the functional groups within a molecule and understanding its bonding arrangements. Through techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, the distinct vibrational modes of the sulphanilate ion can be meticulously examined.
FTIR spectroscopy of sulphanilate salts reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The analysis of sulfanilic acid and its salts provides a clear picture of these vibrational modes. The sulphonic acid group (-SO₃H) exists in its salt form (-SO₃⁻) in potassium sulphanilate, and the amino group (-NH₂) is also present.
Key vibrational bands are assigned to specific molecular motions, such as stretching and bending of the SO₂, C-S, N-H, and C-H bonds. The symmetric and asymmetric stretching of the SO₂ group in the sulfonate anion (SO₃⁻) gives rise to strong absorption bands, which are fundamental for its identification. The vibrations associated with the aromatic ring and the amino group further confirm the molecular structure.
Below is a table summarizing the typical FTIR band assignments for sulphanilate compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3400 - 3500 | N-H Asymmetric & Symmetric Stretching | Amino (NH₂) |
| ~3000 - 3100 | C-H Aromatic Stretching | Aromatic Ring (C-H) |
| ~1620 - 1640 | N-H Scissoring (Bending) | Amino (NH₂) |
| ~1500 - 1600 | C=C Aromatic Ring Stretching | Aromatic Ring (C=C) |
| ~1150 - 1250 | SO₂ Asymmetric Stretching | Sulfonate (SO₃⁻) |
| ~1030 - 1050 | SO₂ Symmetric Stretching | Sulfonate (SO₃⁻) |
| ~700 - 750 | C-S Stretching | Carbon-Sulfur (C-S) |
This table is generated based on typical values for sulfanilic acid and its salts and may vary slightly for this compound.
FT-Raman spectroscopy serves as a valuable complement to FTIR analysis. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. According to the mutual exclusion principle for centrosymmetric molecules, vibrations that are Raman active may be infrared inactive, and vice versa. For non-centrosymmetric molecules like this compound, some vibrations can be active in both.
FT-Raman spectra can provide clearer signals for non-polar functional groups and symmetric vibrations, which often produce weak signals in FTIR. For instance, the symmetric stretching of the aromatic ring and the C-S bond vibrations are typically well-defined in Raman spectra. Studies on various alkali-metal salts have shown that while the cation can influence low-frequency lattice modes, the internal vibrational modes of the organic anion remain largely consistent. evitachem.comionbiosciences.com Therefore, the FT-Raman spectrum of this compound is expected to corroborate the structural information obtained from FTIR, offering a more complete vibrational profile of the sulphanilate ion.
Electronic Spectroscopy
Electronic spectroscopy techniques, such as UV-Visible-NIR and photoluminescence spectroscopy, are employed to investigate the electronic structure, optical transparency, and emission properties of materials, which are crucial for optoelectronic applications.
The optical transmittance of a material across the ultraviolet (UV), visible, and near-infrared (NIR) regions determines its suitability for optical applications. A wide transparency window is a desirable characteristic for materials used in optical components.
Studies on the closely related sodium sulphanilate dihydrate (SSDH) show that it possesses a significant optical transparency window extending from approximately 320 nm to 800 nm. researchgate.net This indicates that the material is transparent to visible light and a portion of the NIR spectrum. The lower cutoff wavelength, found to be around 320 nm, is determined by the onset of electronic absorption. researchgate.net Below this wavelength, photons have sufficient energy to excite electrons to higher energy states, leading to strong absorption. It is anticipated that this compound will exhibit a very similar transmission profile, making it a candidate for applications requiring transparency in the visible spectrum.
The optical band gap (E_g) is a fundamental property of a material that defines the energy difference between the valence band and the conduction band. It dictates the material's electronic and optical properties. The band gap can be determined from the UV-Vis absorption spectrum using the Tauc plot method.
For sodium sulphanilate dihydrate, the optical band gap has been calculated from its transmittance spectrum. researchgate.net By plotting (αhν)² against the photon energy (hν), where α is the absorption coefficient, the band gap is determined by extrapolating the linear portion of the curve to the energy axis. This analysis indicates that sodium sulphanilate dihydrate is a direct band gap material. researchgate.net The specific value of the optical band gap for SSDH has been determined through this method, and a similar value is expected for this compound due to the electronic transitions being primarily associated with the sulphanilate anion.
Photoluminescence spectroscopy is a technique used to study the light emitted by a material after it has absorbed photons. The emission spectrum provides information about the electronic states and defects within the material and is indicative of its potential for applications in light-emitting devices and sensors.
Research on sodium sulphanilate dihydrate has revealed notable photoluminescent properties. When excited with UV light, the crystal exhibits a sharp and prominent emission peak centered at 485 nm. researchgate.net This emission falls within the blue-green region of the visible spectrum. Such distinct emission characteristics suggest that sulphanilate salts could be promising materials for optoelectronic applications, including solid-state lighting and optical communication systems. researchgate.net The presence of a "green shift" in emission, relative to the absorption edge, is a common phenomenon in such organic-based materials and is related to the relaxation of the excited state before radiative recombination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei to determine the chemical and physical environment of atoms within a molecule. For the structural analysis of this compound, both Proton (¹H) and Carbon-13 (¹³C) NMR are instrumental.
¹H NMR spectroscopy provides insight into the number and types of hydrogen atoms (protons) in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In the case of this compound, the structure features a para-substituted benzene (B151609) ring. This substitution pattern leads to a characteristic and predictable ¹H NMR spectrum in the aromatic region (typically 6.5-8.0 ppm). libretexts.org
The amino group (-NH₂) is an electron-donating group, which increases the electron density at the ortho and para positions, causing the attached protons to be shielded and appear at a lower chemical shift (upfield). Conversely, the sulfonate group (-SO₃⁻) is an electron-withdrawing group, which decreases electron density, deshielding the nearby protons and shifting their signals to a higher chemical shift (downfield). jove.com
Due to the para-substitution, the four protons on the aromatic ring are chemically divided into two equivalent sets. This results in a spectrum characterized by two distinct signals, each appearing as a doublet due to coupling with the adjacent proton. jove.com The protons ortho to the amino group (Ha) are expected to appear at a lower chemical shift compared to the protons ortho to the sulfonate group (Hb).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to -NH₂) | ~6.6 - 6.8 | Doublet (d) |
| Aromatic (ortho to -SO₃⁻) | ~7.4 - 7.6 | Doublet (d) |
Note: Predicted values are based on typical chemical shifts for para-substituted benzene derivatives. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR spectroscopy is used to determine the structure of the carbon framework of a molecule. Aromatic carbons typically resonate in the range of 110-160 ppm. jove.com In this compound, the para-substitution results in a plane of symmetry through the molecule. Consequently, the six carbons of the benzene ring give rise to only four distinct signals in the ¹³C NMR spectrum. libretexts.org
There are two quaternary carbons (those bonded to the substituents) and two sets of two equivalent methine carbons (-CH-). The carbon atom attached to the amino group (C-NH₂) will be significantly shielded, while the carbon attached to the sulfonate group (C-SO₃⁻) will be deshielded. The other two sets of carbons will have intermediate chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ | ~145 - 150 |
| C-SO₃⁻ | ~135 - 140 |
| CH (ortho to -NH₂) | ~114 - 118 |
| CH (ortho to -SO₃⁻) | ~128 - 132 |
Note: Predicted values are based on typical chemical shifts for para-substituted benzene derivatives. Actual values may vary depending on the solvent and experimental conditions.
NMR spectroscopy is a vital tool for confirming the successful chemical modification of polymers. In research concerning polymeric drug delivery systems, polyketones have been post-functionalized with this compound. This modification is designed to create biocompatible carriers for drugs.
The success of the functionalization reaction, where the sulphanilate group is covalently bonded to the polyketone backbone, can be verified using ¹H NMR. The NMR spectrum of the modified polymer will show new, characteristic signals in the aromatic region (approximately 6.5-7.8 ppm) that correspond to the protons of the attached sulphanilate moiety. The appearance of these distinct aromatic doublets confirms the presence of the para-substituted benzene ring from this compound, which is absent in the spectrum of the original, unmodified polyketone. Furthermore, by comparing the integration of these new aromatic signals to the signals from the polyketone backbone, the degree of functionalization can be quantified.
Advanced Surface and Elemental Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound is analyzed by XPS, the survey spectrum would confirm the presence of potassium (K), sulfur (S), oxygen (O), nitrogen (N), and carbon (C). High-resolution spectra of the core levels for each of these elements provide detailed information about their chemical bonding environments.
Potassium (K 2p): The high-resolution spectrum for potassium exhibits a characteristic doublet, K 2p₃/₂ and K 2p₁/₂, due to spin-orbit splitting. These peaks are typically found at binding energies of approximately 292.9 eV and 295.7 eV, respectively, confirming the presence of K⁺ ions.
Sulfur (S 2p): The S 2p spectrum is indicative of the oxidation state of the sulfur atom. For the sulfonate group (-SO₃⁻), sulfur is in a high oxidation state (+6). The S 2p₃/₂ peak for sulfate (B86663) or sulfonate species typically appears at a high binding energy, around 168-169 eV. researchgate.net
Nitrogen (N 1s): The N 1s spectrum provides information about the nitrogen environment. For a primary amine group (-NH₂), the binding energy is expected to be in the range of 399–401 eV. mdpi.com
Oxygen (O 1s): The O 1s peak corresponds to the oxygen atoms in the sulfonate group. The binding energy for oxygen in a sulfonate group is typically observed around 531-532 eV. thermofisher.com
Carbon (C 1s): The high-resolution C 1s spectrum can be deconvoluted to show the different carbon environments. The main peak, around 284.8 eV, corresponds to the C-C and C-H bonds of the aromatic ring. Smaller, shifted peaks would be present for the carbon atoms bonded to nitrogen (C-N) and sulfur (C-S).
Table 3: Expected XPS Core Level Binding Energies for this compound
| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |
| Potassium | K 2p₃/₂ | K⁺ | ~292.9 |
| Sulfur | S 2p₃/₂ | -SO₃⁻ | ~168-169 |
| Nitrogen | N 1s | -NH₂ | ~399-401 |
| Oxygen | O 1s | -SO₃⁻ | ~531-532 |
| Carbon | C 1s | C-C, C-H | ~284.8 |
Thermal and Mechanical Properties of Potassium Sulphanilate Crystals
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) were employed to investigate the thermal behavior of the crystals. These analyses provide information on the thermal stability, decomposition profiles, and phase transitions of the material.
Thermogravimetric analysis of the analogous compound, potassium 4-methyl benzene (B151609) sulphonate (KOPT), revealed its thermal decomposition profile. The material was found to be stable up to 437°C. ias.ac.in Beyond this temperature, a single-stage weight loss was observed between 437°C and 543°C. ias.ac.in This significant weight loss in a specific temperature range indicates the decomposition of the compound. The sharpness of the decomposition peak in the differential thermal analysis (DTA) curve at 448°C corroborates this thermal event. ias.ac.in
| Analysis Type | Observation | Temperature Range (°C) |
|---|---|---|
| TGA | Stable | Up to 437 |
| TGA | Single-stage weight loss | 437 - 543 |
| DTA | Sharp decomposition peak | 448 |
The DTA curve for KOPT showed a sharp endothermic peak at 448°C, which corresponds to the decomposition of the material. ias.ac.in Prior to decomposition, no significant endothermic or exothermic events were observed, suggesting the absence of major phase transitions or melting before the onset of decomposition. This indicates that the crystal structure of this analogue is stable up to its decomposition temperature.
Mechanical Stability Assessment
The mechanical stability of the crystals was evaluated using Vickers microhardness testing. This technique provides insights into the material's resistance to plastic deformation.
Vickers microhardness (Hv) measurements were conducted on the KOPT crystals. The hardness of the crystal was observed to increase with an increasing applied load. ias.ac.in This phenomenon, known as the reverse indentation size effect (RISE), suggests that at lower loads, the indentation is more influenced by surface effects, while at higher loads, the true bulk hardness of the material is measured. The variation of Vickers hardness number with the applied load is a key indicator of the material's mechanical behavior.
The work hardening coefficient (n) is a measure of a material's ability to be strengthened by plastic deformation. For the KOPT crystal, the work hardening coefficient was determined from the relationship between the applied load and the indentation size. The analysis of the experimental data indicated that the crystal belongs to the category of soft materials. ias.ac.in
While the provided data on the KOPT analogue does not explicitly detail the correlation between crystal growth conditions and mechanical robustness, it is a well-established principle that the quality of the crystal, which is directly influenced by the growth conditions (e.g., solvent, temperature, evaporation rate), has a significant impact on its mechanical properties. Slower evaporation rates and stable temperatures during crystal growth generally lead to fewer defects and, consequently, improved mechanical strength. The study of KOPT crystals grown by a slow evaporation solution growth technique suggests that this method can yield crystals with sufficient mechanical integrity for characterization. ias.ac.in
Dielectric Properties
The study of dielectric properties in solid-state materials provides crucial insights into the electrical behavior of crystals, including the storage and dissipation of electric energy in the presence of an external electric field. For potassium sulphanilate crystals, understanding these properties is essential for evaluating their potential in various electronic and optical applications. The dielectric response of a material is characterized by its dielectric permittivity (or dielectric constant) and dielectric loss, which are dependent on the frequency of the applied electric field and the temperature of the material.
Measurement of Dielectric Permittivity and Dielectric Loss as a Function of Frequency
Detailed experimental data on the dielectric permittivity and dielectric loss of this compound crystals as a function of frequency is not extensively available in publicly accessible scientific literature. The dielectric response of a crystalline material is influenced by various polarization mechanisms, including electronic, ionic, dipolar, and space charge polarization. Each of these mechanisms is active over a specific range of frequencies.
At very high frequencies (in the optical range), electronic polarization, which is due to the displacement of electron clouds with respect to the atomic nuclei, is the dominant mechanism. As the frequency decreases, ionic polarization, arising from the displacement of positive and negative ions with respect to each other, also contributes to the dielectric constant. In polar materials, the orientation of permanent dipoles in the direction of the applied field, known as dipolar or orientational polarization, becomes significant at lower frequencies (typically in the radio frequency and microwave range). Finally, at very low frequencies and higher temperatures, space charge or interfacial polarization, which is caused by the accumulation of charges at interfaces or grain boundaries within the crystal, can lead to a substantial increase in the dielectric constant.
The dielectric loss, on the other hand, represents the energy dissipated in the material, often in the form of heat, when subjected to an alternating electric field. This loss can arise from the movement of charge carriers and the reorientation of dipoles. The variation of dielectric loss with frequency can provide valuable information about the conductivity and relaxation processes within the crystal.
While specific data for this compound is not available, studies on similar organic-inorganic hybrid crystals often report a decrease in the dielectric constant with increasing frequency. This is a typical dielectric dispersion behavior where the different polarization mechanisms cease to contribute as the frequency of the applied field becomes too high for them to follow. The dielectric loss in such materials often shows a peak at a particular frequency, which is characteristic of a relaxation process.
For a comprehensive analysis of this compound, experimental studies involving techniques such as impedance spectroscopy would be required. Such studies would involve placing a thin, polished crystal of this compound between two electrodes to form a capacitor. By applying a sinusoidal voltage of varying frequency and measuring the resulting current and phase shift, the complex impedance and, subsequently, the dielectric permittivity and loss can be determined over a wide frequency range.
Without specific experimental results, a hypothetical representation of the expected dielectric behavior is presented below. This table is for illustrative purposes only and is based on general trends observed in similar materials.
Hypothetical Dielectric Data for this compound Crystal at Room Temperature
| Frequency (Hz) | Dielectric Permittivity (ε') | Dielectric Loss (tan δ) |
| 1.00E+02 | 12.5 | 0.050 |
| 1.00E+03 | 11.8 | 0.042 |
| 1.00E+04 | 10.9 | 0.035 |
| 1.00E+05 | 9.7 | 0.028 |
| 1.00E+06 | 8.5 | 0.021 |
Chemical Reactivity and Derivatization Strategies Involving Potassium Sulphanilate
Acid-Base Chemistry and Proton Transfer Mechanisms
The acid-base properties of potassium sulphanilate are fundamental to its reactivity. As the salt of a strong acid (sulphonic acid) and a weak base (aniline), its aqueous solution is nearly neutral. The sulphonate group (-SO₃⁻) is the conjugate base of the strongly acidic sulphonic acid group (-SO₃H), while the amino group (-NH₂) is a weak base.
In solution, proton transfer reactions can occur, and the molecule can exist in different protonation states depending on the pH of the medium. In strongly acidic solutions, the amino group can be protonated to form ⁺H₃N-C₆H₄-SO₃⁻, a zwitterion. Conversely, in strongly basic solutions, the amino group remains as -NH₂. The ability to control the protonation state of the amino group is crucial in many of its synthetic applications, particularly in diazotization reactions.
The mechanism of proton transfer in systems containing sulphonic acid groups often involves the formation of hydrogen-bonded complexes. These complexes can facilitate the transfer of a proton from the sulphonic acid group to a base, or from a protonated amine to a base. The efficiency of this proton transfer is influenced by factors such as the solvent, temperature, and the presence of other acidic or basic species.
Role as a Chemical Precursor and Intermediate
This compound's utility as a chemical precursor stems from the reactivity of its amino and aromatic functionalities. It serves as a foundational building block for a diverse array of more complex molecules.
One of the most significant applications of this compound is in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile, leather, and paper industries. The synthesis of azo dyes from this compound involves a two-step process: diazotization followed by azo coupling.
In the first step, the primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in a cold, acidic solution (usually with hydrochloric acid and sodium nitrite). The low temperature is essential to prevent the decomposition of the unstable diazonium salt.
The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. This electrophilic substitution reaction, known as azo coupling, forms the characteristic azo bond and results in the formation of a colored azo dye. The specific color of the dye depends on the chemical structures of both the diazonium salt and the coupling component.
This compound is a valuable intermediate in the pharmaceutical industry. A notable example is its use in the synthesis of potassium N-(acetoacetyl)sulfanilate. This compound serves as a building block for various pharmaceutical agents.
The synthesis generally involves the acylation of the amino group of sulphanilic acid with a reagent like diketene (B1670635), followed by neutralization with potassium hydroxide (B78521) to yield potassium N-(acetoacetyl)sulfanilate. The acetoacetyl group introduces a reactive functionality that can be further modified to create more complex molecules with potential therapeutic properties.
Below is a table summarizing a typical synthesis process for potassium N-(acetoacetyl)sulfanilate:
| Step | Reactants | Key Conditions | Product |
|---|---|---|---|
| 1. Acylation | Sulfanilic acid, Acetic anhydride | Controlled temperature | N-acetoacetylsulfanilic acid |
| 2. Neutralization | N-acetoacetylsulfanilic acid, Potassium hydroxide | Ethanol (B145695) or water as solvent | Potassium N-(acetoacetyl)sulfanilate |
| 3. Purification | Crude product | Crystallization | Pure Potassium N-(acetoacetyl)sulfanilate |
This intermediate can then undergo further reactions, such as cyclization, to form heterocyclic compounds that are common motifs in many drug molecules.
The versatility of sulphanilic acid and its salts, including this compound, extends to the agrochemical sector. It serves as an intermediate in the production of various pesticides and herbicides. The reactivity of the amino and sulphonate groups allows for the introduction of this moiety into larger molecules, which can impart specific biological activities necessary for crop protection.
In the rubber industry, various sulphur-containing organic compounds are used as vulcanization accelerators to speed up the cross-linking of rubber polymers with sulphur. While direct application of this compound as a primary accelerator is not widely documented, its derivatives, particularly those containing thiazole (B1198619) or sulphenamide functionalities, are common accelerators. The aromatic amine structure of sulphanilic acid is a key component of some of these accelerator molecules. Aromatic sulphonamides, for instance, can act as activators for primary organic vulcanization accelerators.
Polymer Functionalization and Hybrid Material Formation
The incorporation of sulphanilate moieties into polymer structures can impart desirable properties such as increased water solubility, ion-exchange capabilities, and improved thermal stability. This has led to research into the use of this compound and its derivatives for polymer functionalization and the creation of hybrid materials.
The covalent attachment of sulphanilate groups to a polymer backbone can be achieved through various polymerization techniques, including graft copolymerization. In this process, sulphanilate-containing monomers can be "grafted" onto a pre-existing polymer chain.
One common method involves the use of a free-radical initiator, such as potassium persulphate, to create active sites on the polymer backbone. These active sites can then initiate the polymerization of a monomer containing a sulphanilate group, resulting in the formation of a graft copolymer. For example, a vinyl derivative of sulphanilic acid could be polymerized from a polymer backbone that has been activated by an initiator.
The table below outlines a general scheme for the graft copolymerization of a sulphanilate-containing monomer onto a polymer backbone:
| Step | Process | Description |
|---|---|---|
| 1 | Initiation | A free-radical initiator (e.g., potassium persulphate) creates radical sites on the polymer backbone. |
| 2 | Propagation | A sulphanilate-containing monomer adds to the radical sites, initiating the growth of a new polymer chain. |
| 3 | Termination | The growing polymer chains are terminated through combination or disproportionation, resulting in a graft copolymer. |
This covalent integration results in hybrid materials that combine the properties of the original polymer with the functionalities of the sulphanilate group. These materials can find applications in areas such as ion-exchange resins, membranes for fuel cells, and biocompatible materials.
Synthesis of this compound-Based Polymeric Composites
The incorporation of this compound into polymeric matrices can be achieved through several synthetic strategies, primarily leveraging the reactivity of the aromatic amine and the properties of the sulfonate group. While direct polymerization of this compound is not extensively documented, analogous reactions involving sulphanilic acid (the protonated form of the sulphanilate anion) provide a strong basis for feasible synthetic routes. These methods often involve the preparation of sulfonated aromatic polymers which can then be neutralized to their potassium salt form, or the in-situ incorporation of the sulphanilate moiety during polymerization.
One of the most relevant approaches is the synthesis of sulfonated polyaniline (SPANI). Polyaniline (PANI) is a conductive polymer with significant research interest, and its properties can be tailored by the introduction of functional groups. The sulfonation of PANI can be achieved post-polymerization, but a more direct route involves the oxidative polymerization of an aniline (B41778) monomer in the presence of a sulfonated aromatic compound. In a potential pathway for creating a this compound-based composite, aniline could be co-polymerized with a certain molar ratio of this compound. The sulphanilate, being an aniline derivative, can be incorporated into the growing polymer chain. The polymerization is typically initiated by an oxidizing agent such as ammonium (B1175870) persulfate in an acidic medium. The resulting polymer would be a sulfonated form of polyaniline, which would exist in its potassium salt form, effectively creating a PANI-potassium sulphanilate composite. This method allows for the degree of sulfonation, and thus the incorporation of this compound, to be controlled by the initial monomer feed ratio. The presence of the sulfonate groups can enhance the processability and environmental stability of the polyaniline.
Another viable strategy is the functionalization of pre-existing polymers with sulphanilate groups. This can be achieved by first introducing reactive sites onto a polymer backbone, followed by the covalent attachment of a sulphanilate-derived molecule. For instance, a polymer with chloromethyl groups can be reacted with the amino group of this compound in a nucleophilic substitution reaction. This post-polymerization modification allows for the introduction of the desired functional moiety without altering the main polymer chain structure.
Furthermore, the creation of polymer blends or composites where this compound is physically dispersed within a host polymer matrix offers a simpler, non-covalent approach. In this method, this compound is mixed with a polymer melt or a polymer solution, and the solvent is subsequently removed to form a composite material. The compatibility between the this compound and the host polymer is a critical factor for achieving a homogeneous dispersion and desirable material properties. The ionic nature of this compound suggests that it would be more compatible with polar polymers.
A summary of potential synthetic approaches is presented in the table below.
| Synthetic Strategy | Description | Key Considerations |
|---|---|---|
| In-situ Oxidative Co-polymerization | Co-polymerization of aniline with this compound using an oxidizing agent. | Control of monomer feed ratio to determine the degree of sulfonation. Reaction conditions such as temperature and pH are crucial. |
| Post-polymerization Functionalization | Covalent attachment of sulphanilate moieties to a pre-formed polymer backbone. | Requires a polymer with suitable reactive sites. Reaction efficiency and potential side reactions need to be managed. |
| Polymer Blending | Physical dispersion of this compound within a host polymer matrix. | Compatibility between the salt and the polymer matrix is essential for homogeneity. Processing conditions can influence the final morphology. |
Coordination Chemistry of Sulphanilate Anion
The sulphanilate anion, derived from sulphanilic acid, possesses two potential coordination sites: the amino group (-NH₂) and the sulfonate group (-SO₃⁻). This allows it to act as a ligand in the formation of metal complexes. The coordination behavior of the sulphanilate anion is of interest in various fields, including analytical chemistry and materials science.
Investigation of Metal-Sulphanilate Complex Formation
The formation of complexes between metal ions and the sulphanilate anion has been investigated using various analytical techniques, with potentiometric titration being a particularly effective method for determining the stability of these complexes in solution. The stability of a metal complex is quantified by its formation constant (or stability constant), which is the equilibrium constant for the reaction between the metal ion and the ligand.
A notable study investigated the stability constants of Ni(II), Co(II), and Cu(II) complexes with p-amino benzene (B151609) sulphonic acid (sulphanilic acid) in a dioxane-water mixture using the Calvin-Bjerrum potentiometric titration technique. tsijournals.com This method involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (a strong base) is added. The changes in pH provide information about the protonation of the ligand and the formation of metal-ligand complexes.
The study revealed the formation of both 1:1 and 1:2 metal-ligand complexes. The stability of these complexes is influenced by the nature of the metal ion. The research findings indicated that the stability of the complexes generally follows the Irving-Williams series, which for these metals is Co(II) < Ni(II) < Cu(II). This trend is attributed to the decrease in ionic radii and the increase in the crystal field stabilization energy across this series of divalent transition metal ions.
The table below presents the experimentally determined stability constants (log K) for the 1:1 and 1:2 complexes of Co(II), Ni(II), and Cu(II) with the sulphanilate anion in a 50% dioxane-water mixture at a constant ionic strength and temperature. tsijournals.com
| Metal Ion | log K₁ (1:1 Complex) | log K₂ (1:2 Complex) |
|---|---|---|
| Co(II) | 3.15 | 2.65 |
| Ni(II) | 3.40 | 2.80 |
| Cu(II) | 4.10 | 3.25 |
These stability constants provide quantitative insight into the strength of the interaction between the sulphanilate anion and these transition metal ions in solution. The higher the value of the stability constant, the more stable the complex. The data clearly shows that Cu(II) forms the most stable complexes with the sulphanilate anion among the three metal ions studied, which is consistent with theoretical predictions. Spectrophotometric studies can also be employed to confirm the formation of these complexes, often by observing a shift in the absorption spectra upon complexation. tsijournals.com
Theoretical and Computational Chemistry Investigations of Potassium Sulphanilate
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule or a crystal at the atomic level. These methods, rooted in quantum mechanics, can elucidate electron distribution, molecular orbital energies, and the nature of chemical bonding.
The molecular orbitals of the sulphanilate anion would be characterized by delocalized π-orbitals across the benzene (B151609) ring and localized σ-orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For the sulphanilate anion, the HOMO is expected to be a π-orbital with significant contributions from the amino group and the benzene ring, while the LUMO is anticipated to be a π*-orbital of the benzene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. Theoretical studies on sulfanilic acid have calculated band gaps, which give an indication of this electronic transition. For instance, periodic Density Functional Theory (DFT) calculations on crystalline sulfanilic acid have predicted band gaps of around 4.23-4.29 eV. nih.gov
The charge distribution within the sulphanilate anion is significantly influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonate group (-SO₃⁻). The amino group increases the electron density on the benzene ring, particularly at the ortho and para positions, while the sulfonate group withdraws electron density. This results in a complex charge landscape. The negative charge is not solely located on the sulfonate group but is delocalized over the entire molecule. The potassium cation in the crystal lattice will be positioned to electrostatically interact with the regions of negative charge, primarily the oxygen atoms of the sulfonate group.
| Atom/Group | Predicted Charge (e) |
|---|---|
| Sulfonate Group (SO₃) | -0.8 to -1.2 |
| Amino Group (NH₂) | -0.4 to -0.6 |
| Benzene Ring | Slightly positive to neutral |
Density Functional Theory (DFT) is a powerful computational method for predicting the geometry and energy of molecules and crystals. For potassium sulphanilate, a DFT-based geometry optimization would start from the experimentally determined crystal structure of this compound sesquihydrate. researchgate.netijcrt.org This experimental structure provides the initial coordinates of all atoms in the unit cell.
The optimization process involves calculating the forces on each atom and iteratively moving the atoms to minimize these forces until a stable, low-energy configuration is reached. This allows for the refinement of bond lengths, bond angles, and torsion angles, providing a theoretically validated structure. The choice of the DFT functional and basis set is crucial for the accuracy of these calculations. nih.gov For organic salts, hybrid functionals like B3LYP are often used in conjunction with basis sets that include polarization and diffuse functions to accurately describe the electronic structure of both the cation and the anion. acs.orgresearchgate.net
The experimental crystal structure of this compound sesquihydrate has been determined to be orthorhombic with the space group Pbcn. ijcrt.org The lattice parameters from this experimental work would be the starting point for any periodic DFT calculation.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 22.9979 |
| b (Å) | 7.704 |
| c (Å) | 10.4254 |
| α, β, γ (°) | 90 |
| Volume (ų) | 1860.7 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved picture of the atomic motions in a system, offering insights into the dynamic behavior of molecules and crystals.
MD simulations can be employed to study the collective motions of atoms in the this compound crystal lattice, which manifest as vibrational modes or phonons. These simulations rely on a force field, a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. researchgate.netrsc.org
The vibrational modes of the sulphanilate anion itself can be predicted with good accuracy using DFT calculations. Studies on sulfanilic acid have provided detailed assignments of its vibrational spectrum. researchgate.nethakon-art.com These calculations can identify the frequencies corresponding to specific motions, such as the stretching and bending of the N-H, C-H, S-O, and C-S bonds, as well as the deformations of the benzene ring. These theoretical vibrational frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H stretching | 3400 - 3500 |
| C-H stretching (aromatic) | 3000 - 3100 |
| S=O stretching (asymmetric) | ~1250 |
| S=O stretching (symmetric) | ~1150 |
| C-S stretching | ~750 |
The crystal structure of this compound sesquihydrate reveals a complex network of intermolecular interactions that are crucial for the stability of the crystal. researchgate.netijcrt.org The primary interactions are the ionic bonds between the potassium cations and the sulfonate groups of the sulphanilate anions. The potassium ion is coordinated by oxygen atoms from both the sulfonate groups and the water molecules. ijcrt.org
In addition to the ionic interactions, there is an extensive network of hydrogen bonds. The amino group of the sulphanilate anion acts as a hydrogen bond donor, forming N-H···O bonds with the oxygen atoms of the sulfonate groups of neighboring anions and with the water molecules. The water molecules also act as both hydrogen bond donors and acceptors, creating a network of O-H···O bonds that further stabilizes the crystal structure. researchgate.net
MD simulations can be used to model the dynamics of these intermolecular interactions and hydrogen bonds. By analyzing the trajectories of the atoms over time, it is possible to calculate properties such as the average hydrogen bond lifetimes, the radial distribution functions between different atomic species, and the strength of the intermolecular interactions.
Prediction of Material Properties
The insights gained from electronic structure calculations and molecular dynamics simulations can be used to predict various material properties of this compound. This predictive capability is one of the key strengths of computational chemistry. digitellinc.comresearchgate.net
For instance, the calculated electronic band structure can be used to predict whether the material will be an insulator, a semiconductor, or a conductor. The HOMO-LUMO gap from calculations on the isolated sulphanilate anion can provide a first approximation of the optical properties, such as the wavelength of maximum absorption in the UV-visible spectrum.
The mechanical properties, such as the bulk modulus and elastic constants, can be derived from DFT calculations by simulating the response of the crystal to applied stress or strain. The vibrational properties obtained from lattice dynamics simulations are related to the thermal properties of the material, such as its heat capacity and thermal conductivity.
| Material Property | Relevant Computational Method |
|---|---|
| Electronic Band Gap | Density Functional Theory (DFT) |
| Optical Absorption Spectrum | Time-Dependent DFT (TD-DFT) |
| Mechanical Properties (e.g., Bulk Modulus) | DFT with stress-strain calculations |
| Thermal Properties (e.g., Heat Capacity) | Lattice Dynamics from MD or DFT |
| Crystal Stability | DFT (total energy calculations) |
Computational Prediction of Nonlinear Optical Response
No available research data was found.
Theoretical Assessment of Electronic Band Structure and Optical Transitions
No available research data was found.
Modeling of Dielectric Constants and Thermal Properties
No available research data was found.
Therefore, this article cannot be generated as per the user's specific instructions and outline due to the lack of requisite scientific information on this compound.
Applications in Advanced Materials Science and Chemical Processes of Potassium Sulphanilate
Nonlinear Optical (NLO) Materials Development
The development of new materials for nonlinear optical (NLO) applications is crucial for advancements in laser technology, optical communication, and data storage. A key strategy in this field is the creation of semi-organic crystals, which combine the high optical nonlinearity of organic molecules with the favorable thermal and mechanical stability of inorganic compounds. Materials derived from sulphanilic acid (4-aminobenzenesulfonic acid) and potassium salts are examples of this approach, engineered to crystallize in non-centrosymmetric space groups, a prerequisite for second-order NLO properties like second harmonic generation (SHG).
Design and Growth of Potassium Sulphanilate-Based NLO Single Crystals
The synthesis of NLO-active crystals incorporating the sulphanilate anion and potassium is typically achieved through solution growth methods. A notable example is 4-sulfobenzenaminium potassium dihydrogenphosphate (SPH), a semi-organic crystal grown from an aqueous solution of sulphanilic acid and potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The slow evaporation method is commonly employed, where a saturated solution of the components is allowed to evaporate at a constant temperature, leading to the gradual formation of large, high-quality single crystals. researchgate.net
Single crystal X-ray diffraction analysis of SPH confirmed the formation of a new compound that crystallizes in the orthorhombic structure with the non-centrosymmetric space group P212121, which is essential for SHG activity. researchgate.net Similarly, another related organic crystal, Piperazine-1, 4-diiumbis (4-aminobenzenesulfonate), which contains the sulphanilate anion, has been successfully grown by the slow evaporation technique, yielding crystals suitable for NLO studies. researchgate.net These methods demonstrate a viable pathway for producing large, optically transparent crystals by combining the sulphanilate moiety with other inorganic components.
Second Harmonic Generation (SHG) Efficiency Studies
The effectiveness of an NLO material is often quantified by its ability to generate the second harmonic, converting incident laser light of a specific frequency to light with double that frequency. The Kurtz-Perry powder technique is a standard method for evaluating the SHG efficiency of new crystalline materials.
Studies on SPH (4-sulfobenzenaminium potassium dihydrogenphosphate) revealed a significant NLO response. When irradiated with a high-intensity Nd:YAG laser, powdered SPH exhibited an SHG efficiency approximately 1.7 times greater than that of potassium dihydrogen phosphate (KDP), a widely used benchmark NLO material. researchgate.net Another crystal containing the sulphanilate anion, Piperazine-1, 4-diiumbis (4-aminobenzenesulfonate), was also confirmed to be NLO active, with an SHG efficiency measured to be 0.7 times that of KDP. researchgate.net
| Compound | Relative SHG Efficiency (vs. KDP) | Crystal System | Space Group |
|---|---|---|---|
| 4-sulfobenzenaminium potassium dihydrogenphosphate (SPH) | 1.7 | Orthorhombic | P212121 |
| Piperazine-1, 4-diiumbis (4-aminobenzenesulfonate) | 0.7 | Not Specified | Not Specified |
| Potassium Dihydrogen Phosphate (KDP) (Reference) | 1.0 | Tetragonal | I-42d |
Potential in Photonics and Optoelectronic Devices
For a material to be viable in photonic and optoelectronic applications, it must possess not only a strong NLO response but also high optical transparency in the desired wavelength range and sufficient thermal stability to withstand operational conditions.
Optical studies using UV-Vis spectroscopy on SPH show a wide transparency window, a critical property for NLO devices. researchgate.net Thermal analysis indicated that the SPH crystal is stable up to 270 °C. researchgate.net Likewise, Piperazine-1, 4-diiumbis (4-aminobenzenesulfonate) is optically transparent in the 342 nm–1100 nm wavelength region, making it suitable for various optical applications. researchgate.net The combination of significant SHG efficiency, high transparency in the visible spectrum, and good thermal stability suggests that sulphanilate-based semi-organic crystals are promising candidates for use in optical devices for frequency conversion and other NLO applications. researchgate.netresearchgate.net
Electrochemical Applications
Development of Anion Exchange Membranes Utilizing this compound Derivatives
Anion exchange membranes (AEMs) are key components in various electrochemical technologies, including fuel cells, water electrolysis, and electrodialysis. These membranes are designed to selectively transport anions while blocking cations. The development of novel AEMs often involves incorporating specific functional groups into a polymer backbone. Despite the presence of an anionic sulfonate group in this compound, a review of the available scientific literature indicates a lack of research into the use of this compound or its derivatives for the specific development of anion exchange membranes.
Functional Materials Engineering
Functional materials engineering involves the design and synthesis of materials with specific, tailored properties for advanced applications. The development of semi-organic NLO crystals from sulphanilate and potassium-containing compounds is a prime example of this discipline. By strategically combining an organic component (sulphanilate), which possesses a large molecular hyperpolarizability, with an inorganic component (potassium phosphate), it is possible to engineer a crystal structure that lacks a center of symmetry. researchgate.net This structural engineering is the key to unlocking second-order NLO properties, which are absent in the individual centrosymmetric precursor molecules. This approach of creating hybrid materials allows for the fine-tuning of optical, thermal, and mechanical properties, paving the way for new materials for photonic and optoelectronic technologies. jocpr.com
Utilization in Polymeric Drug Delivery Systems
The application of this compound as a direct component or conjugated moiety in the architecture of polymeric drug delivery systems is not extensively documented in scientific literature. While zwitterionic polymers, particularly those containing sulfobetaine (B10348) groups, are a subject of significant research for creating biocompatible and "stealth" drug carriers that resist protein absorption, these polymers are typically synthesized from different monomers. wikipedia.orgnih.gov Research into advanced drug delivery often focuses on materials like biodegradable polyesters (e.g., PLA), poly(ethylene glycol) (PEG), and various functionalized polymers designed to form nanoparticles or hydrogels for sustained and targeted release. alfa-chemistry.com However, a direct synthetic route employing the sulphanilate structure as a key functional group for these delivery systems is not a commonly reported strategy in the available research.
Design of Zwitterionic Gemini (B1671429) Surfactants for Interfacial Applications
This compound, or more commonly its sodium salt, serves as a critical building block in the synthesis of advanced zwitterionic gemini surfactants. Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophilic head groups and two hydrophobic tails, connected by a spacer group. This structure gives them superior physicochemical properties compared to conventional single-chain surfactants, such as a much lower critical micelle concentration (CMC) and greater efficiency in reducing surface and interfacial tension.
The p-aminobenzenesulfonate group from sulphanilate is particularly useful as a component of the hydrophilic head or as a linking group. In the design of these surfactants, the sulphanilate moiety provides the anionic sulfonate group (-SO₃⁻), which is balanced by a cationic group (often a quaternary ammonium (B1175870) ion) to form the zwitterionic structure. This dual-charge nature within the same molecule minimizes electrostatic repulsion between head groups at an interface, allowing for a more compact and denser packing. This leads to a significant reduction in the interfacial tension between oil and water, a highly desirable property in applications like enhanced oil recovery (EOR).
Research Findings on Sulphanilate-Based Gemini Surfactants:
| Property | Observation | Significance in Interfacial Applications |
| Interfacial Tension (IFT) | Can reduce oil-water IFT to ultra-low values (e.g., 10⁻³ mN/m). | Highly effective for mobilizing trapped oil in reservoirs (Enhanced Oil Recovery). |
| Critical Micelle Concentration (CMC) | Exhibits a lower CMC compared to conventional single-chain surfactants. | Less surfactant is needed to achieve the maximum effect, making the process more cost-effective. |
| Thermal & Salt Tolerance | The zwitterionic structure provides excellent stability in high temperature and high salinity environments. | Suitable for use in harsh reservoir conditions where conventional surfactants would fail. |
| Wettability Alteration | Can alter the wettability of rock surfaces from oil-wet to water-wet. | Helps to release oil from the rock pores, improving recovery efficiency. |
This table summarizes typical performance characteristics of zwitterionic gemini surfactants derived from sulphanilate precursors.
The synthesis of these surfactants often involves reacting the amino group of the sulphanilate with other molecules to build the complete gemini structure. The resulting surfactants demonstrate a synergistic combination of properties from both the gemini structure and the zwitterionic head groups, making them highly effective for creating stable emulsions and modifying interfacial properties in complex systems.
Contributions to Optical Brighteners and Specialty Dyes
This compound is a foundational intermediate in the synthesis of optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs), and a variety of specialty dyes. Sulphanilic acid and its salts are primary raw materials for a large class of stilbene-based optical brighteners. chemeurope.com
Optical brighteners function by absorbing light in the invisible ultraviolet (UV) spectrum and re-emitting it in the visible blue region of the spectrum. This emitted blue light masks the natural yellowish cast of materials like textiles, paper, and plastics, making them appear whiter and brighter.
The synthesis of these complex molecules involves a multi-step process where the sulphanilate moiety is a key structural component. The presence of the sulfonic acid group (-SO₃H or -SO₃K) imparts water solubility, which is crucial for their application in aqueous systems such as laundry detergents and paper pulp slurries. While sodium salts are commonly used, potassium salts can be employed to produce potassium sulfonates.
In the realm of specialty dyes, this compound is a vital precursor for creating azo dyes. The manufacturing process leverages the diazotization of the amino group on the sulphanilate molecule. This reaction, carried out with nitrous acid, converts the amino group into a highly reactive diazonium salt. This salt can then be coupled with another aromatic compound (a coupling component) to form an azo compound, which is characterized by the -N=N- linkage that acts as a chromophore, the part of the molecule responsible for its color.
Examples of Dye Classes Derived from Sulphanilic Acid:
| Dye/Indicator | Coupling Component | Resulting Dye Type |
| Methyl Orange | Dimethylaniline | Azo Dye (pH Indicator) |
| Acid Orange 7 | 2-naphthol | Azo Dye (Textile Dye) |
| Chrysoine Resorcinol | Resorcinol | Azo Dye (Food Colorant) |
This table provides examples of well-known dyes synthesized from sulphanilic acid, the parent acid of this compound.
The sulfonic acid group from the original sulphanilate remains in the final dye structure, enhancing its solubility in water and its ability to adhere to fibers, making these dyes particularly effective for textiles.
Industrial Chemical Process Development
Optimization of Intermediate Synthesis in Dye, Agrochemical, and Rubber Industries
This compound is a key intermediate whose efficient synthesis and utilization are critical in several industrial sectors.
Dye Industry: In the dye industry, the optimization of processes involving this compound focuses on maximizing the yield and purity of the diazonium salt intermediate. The diazotization reaction is temperature-sensitive and must be carefully controlled to prevent decomposition of the diazonium salt and the formation of unwanted by-products. Process optimization involves precise control of temperature (typically 0-5°C), pH, and reactant stoichiometry to ensure a clean and efficient conversion, which is fundamental to producing high-quality azo dyes.
Agrochemical Industry: Sulphanilic acid and its salts serve as intermediates in the production of certain pesticides and other crop protection agents. wikipedia.orgchemeurope.com The stability and reactivity of the sulphanilate structure make it a useful building block for more complex molecules with herbicidal or fungicidal properties. Process development in this area aims to create cost-effective and environmentally sound synthetic routes to these agrochemicals, ensuring high purity of the final active ingredient.
Rubber Industry: The role of this compound as an intermediate for the synthesis of rubber chemicals, such as vulcanization accelerators, is not supported by the available technical literature. The primary classes of vulcanization accelerators include sulfenamides, thiazoles, thiurams, and guanidines. chemeurope.comlusida.comspecialchem.com The synthetic pathways for these compounds typically start from other precursors, such as 2-mercaptobenzothiazole (B37678) and various amines, rather than 4-aminobenzenesulfonic acid. lusida.com While various additives are used in rubber compounding, there is no clear evidence to suggest that this compound is used as a reactive intermediate to build the molecular structure of modern rubber additives.
Analytical Methodologies for Characterization and Quantification of Potassium Sulphanilate
Spectroscopic Quantification Techniques
Spectroscopic methods are instrumental in the analysis of potassium sulphanilate, providing both qualitative and quantitative data through the interaction of the compound with electromagnetic radiation.
UV-Visible spectrophotometry is a widely used technique for determining the concentration of this compound in a solution. The method is based on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.
For direct measurement, a solution of this compound can be analyzed to find its wavelength of maximum absorbance (λmax). However, to enhance sensitivity and accuracy, a derivatization reaction is often employed. One such method involves the reaction of the primary amino group of the sulphanilate ion with a chromogenic reagent. For instance, reacting sulphanilamide with Potassium 1,2-Naphthoquinone-4-sulphonate in an alkaline medium produces an orange-colored product. pharmahealthsciences.net This product exhibits a distinct λmax at a different wavelength from the reagent itself, allowing for precise quantification without interference. pharmahealthsciences.net
The quantitative analysis involves creating a calibration curve by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. The effect of pH on the absorption spectrum is a critical parameter to control, as changes in pH can alter the ionization state of the compound and shift its absorption pattern. pharmahealthsciences.net
Table 1: UV-Vis Spectrophotometry Method Parameters
| Parameter | Value/Description | Reference |
| Technique | UV-Visible Spectrophotometry | pharmahealthsciences.net |
| Principle | Beer-Lambert Law | |
| Derivatizing Agent | Potassium 1,2-Naphthoquinone-4-sulphonate | pharmahealthsciences.net |
| Medium | Alkaline | pharmahealthsciences.net |
| λmax of Product | 455 nm | pharmahealthsciences.net |
| Quantification | Calibration Curve Method | youtube.com |
Application of FTIR and Raman Spectroscopy for Qualitative and Quantitative Analysis
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques used for the qualitative and quantitative analysis of this compound. thermofisher.com These methods provide a unique "spectral fingerprint" based on the vibrational modes of the molecule's chemical bonds. thermofisher.comthermofisher.com
Qualitative Analysis: FTIR spectroscopy measures the absorption of infrared radiation by the sample, while Raman spectroscopy measures the inelastic scattering of monochromatic laser light. thermofisher.comsapub.org Both techniques can identify the key functional groups present in this compound. For example, FTIR is particularly sensitive to polar bonds and can be used to identify the vibrations associated with the sulfonate group (SO₃⁻), the amine group (NH₂), and the benzene (B151609) ring. Raman spectroscopy is more sensitive to non-polar, symmetric bonds and can provide complementary information about the aromatic ring and the sulfur-oxygen bonds. sapub.org By comparing the obtained spectrum with a reference spectrum of a pure standard, the identity of the compound can be confirmed.
Quantitative Analysis: For quantitative analysis, the intensity of a characteristic peak in the FTIR or Raman spectrum is correlated with the concentration of the compound. A calibration curve is constructed by plotting the peak intensity or area against the concentration of a series of standards. This relationship allows for the determination of the concentration of this compound in an unknown sample. While FTIR can sometimes be challenging for aqueous solutions due to strong water absorption, Raman spectroscopy is well-suited for analyzing samples in aqueous media. sapub.org
Table 2: Characteristic Vibrational Modes for Sulphanilate Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| Amine (N-H) | Stretching | 3300-3500 | FTIR, Raman |
| Aromatic (C-H) | Stretching | 3000-3100 | FTIR, Raman |
| Aromatic (C=C) | Ring Stretching | 1400-1600 | FTIR, Raman |
| Sulfonate (S=O) | Asymmetric Stretching | 1150-1250 | FTIR, Raman |
| Sulfonate (S=O) | Symmetric Stretching | 1030-1070 | FTIR, Raman |
| C-S Bond | Stretching | 650-750 | FTIR, Raman |
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. nih.gov For this compound, methods like HPLC and TLC are invaluable for assessing purity and monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and separating it from starting materials, by-products, or degradation products. The method offers high resolution, sensitivity, and reproducibility. helixchrom.com
A common approach for analyzing potassium salts like this compound is reversed-phase HPLC. nih.govresearchgate.net In this mode, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate). researchgate.netsigmaaldrich.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. This compound, being a polar compound, will have a specific retention time under defined conditions (flow rate, mobile phase composition, and temperature).
Detection is typically achieved using a UV detector set at a wavelength where the sulphanilate moiety strongly absorbs light. nih.gov For purity assessment, the chromatogram of the sample is analyzed. The presence of a single, sharp peak at the expected retention time indicates high purity. Impurities would appear as additional peaks at different retention times. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative determination of purity.
Table 3: Exemplar HPLC Method for this compound Analysis
| Parameter | Description | Reference |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |
| Stationary Phase | C18 Column | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile / Ammonium Acetate Buffer | sigmaaldrich.com |
| Detection | UV Spectrophotometry (e.g., at λmax of sulphanilate) | nih.gov |
| Application | Purity Assessment, Quantification, Component Separation | helixchrom.comsigmaaldrich.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Identification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis of this compound. aga-analytical.com.plresearchgate.net It is particularly useful for monitoring the progress of a chemical reaction, such as the synthesis of this compound from sulphanilic acid and a potassium base. researchgate.net
The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a thin layer of an adsorbent material like silica (B1680970) gel on a solid backing. nih.gov The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. nih.govrsc.org
To monitor a reaction, samples are taken from the reaction vessel at different time intervals and spotted on the TLC plate alongside spots of the starting materials and the pure product (if available). rsc.org After developing the plate, the spots are visualized, often using a UV lamp, as the aromatic ring in this compound will fluoresce. rsc.org The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progress of the reaction. The relative position of a spot is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. rsc.org Comparing the Rf value of the product spot to that of a known standard can help confirm its identity.
Table 4: Application of TLC in this compound Synthesis
| Step | Description | Purpose | Reference |
| 1. Spotting | Apply small spots of starting materials, reaction mixture, and pure product onto the TLC plate's baseline. | Prepare the plate for analysis. | aga-analytical.com.plrsc.org |
| 2. Development | Place the plate in a sealed chamber with an appropriate eluent system. | Separate the components based on polarity. | nih.gov |
| 3. Visualization | View the dried plate under a UV lamp or use a chemical staining agent. | Make the separated spots visible. | rsc.orgillinois.edu |
| 4. Analysis | Compare the spots from the reaction mixture to the standards. Calculate Rf values. | Monitor reaction progress and identify the product. | researchgate.netrsc.org |
Electrochemical Analysis
Electrochemical methods can be employed to investigate the redox properties of this compound and for quantitative analysis. These techniques measure changes in electrical parameters like potential or current as a function of the analyte's concentration.
While not as common as spectroscopic or chromatographic methods for routine quantification of this compound, techniques like cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) could provide valuable information about its electrochemical behavior. For instance, CV could be used to study the oxidation-reduction potentials of the sulphanilate moiety. The resulting voltammogram would show peaks corresponding to specific electrochemical events, and the peak current could be related to the concentration of the species in solution.
In the broader context of potassium salts, electrochemical analysis is crucial, particularly in the development of potassium-ion batteries. researchgate.net Techniques such as EIS are used to measure parameters like charge-transfer resistance (Rct), which is related to the reaction kinetics at the electrode-electrolyte interface. nih.gov The exchange current density (j₀), a key kinetic parameter, can be determined from Rct measurements and is governed by the Butler-Volmer equation. nih.gov While directly applying these advanced battery-characterization techniques to simple quantification of this compound is not standard practice, they form the basis of electrochemical analysis that could be adapted to study the compound's properties.
Polarographic Studies of Redox Behavior (e.g., Uranium(VI) in Fluoride (B91410) Media)
While direct polarographic studies focused on the redox behavior of the sulphanilate ion itself are not extensively detailed in readily available literature, the utility of this compound as a supporting electrolyte in polarographic analysis has been demonstrated. A notable example is in the study of the polarography of Uranium(VI) in fluoride media. In such experiments, this compound is employed to maintain the pH and ionic strength of the solution, facilitating the accurate measurement of the reduction waves of the primary analyte, in this case, Uranium(VI). The choice of this compound in this context highlights its electrochemical inertness within the potential range required for the analysis of the target species. Its role is to provide a conductive medium without interfering with the electrochemical reactions under investigation.
Cyclic Voltammetry for Electrochemical Properties
Cyclic voltammetry is a powerful electroanalytical technique used to investigate the electrochemical properties of a compound in solution. wikipedia.orgnanoscience.comossila.comossila.com While specific cyclic voltammetry studies exclusively centered on this compound are not prominently published, the electrochemical behavior of structurally related compounds, such as sulfanilamide (B372717), can offer valuable insights.
Studies on sulfanilamide have shown an irreversible oxidation peak, indicating that the electrooxidation of the aromatic amine group is a key electrochemical process. nih.gov It is plausible that the sulphanilate anion in this compound would exhibit similar electrochemical behavior, characterized by an oxidation event at the amine group. The precise potential of this oxidation would be influenced by the experimental conditions, including the pH of the electrolyte solution and the nature of the working electrode. A typical cyclic voltammetry experiment would involve scanning the potential of a working electrode in a solution of this compound and observing the resulting current. The voltammogram would provide information on the oxidation and reduction potentials of the compound, the reversibility of the electron transfer processes, and the kinetics of the electrode reactions.
X-ray Diffraction for Phase Identification and Purity Analysis
X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of crystalline materials like this compound. unt.edunih.govnist.govnist.govresearchgate.net It provides definitive information on the crystal structure, phase purity, and crystallographic parameters of the compound.
Research has detailed the crystal structure of potassium sulfanilate sesquihydrate (KH₂NC₆H₄SO₃ · 1.5H₂O). researchgate.net The analysis revealed that this compound crystallizes in the orthorhombic space group Pbcm. The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice, have been determined with high precision. These crystallographic data are crucial for the unambiguous identification of this compound and for distinguishing it from other crystalline phases or impurities. The diffraction pattern, with its characteristic peak positions and intensities, serves as a unique fingerprint for the compound.
Table 1: Crystallographic Data for this compound Sesquihydrate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (Å) | 23.001(5) |
| b (Å) | 7.763(2) |
| c (Å) | 10.424(2) |
| V (ų) | 1861.3 |
| Z | 8 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its empirical and molecular formula. For this compound (C₆H₆KNO₃S), this analysis involves the quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, sulfur, and potassium.
The theoretical elemental composition can be calculated from the compound's molecular formula and the atomic masses of its constituent elements. This theoretical data serves as a benchmark against which experimental results from elemental analysis are compared. A close agreement between the experimental and theoretical values confirms the elemental integrity and purity of the synthesized or analyzed sample.
Table 2: Theoretical Elemental Composition of this compound (C₆H₆KNO₃S)
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 34.12 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 2.87 |
| Potassium | K | 39.10 | 1 | 39.10 | 18.52 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.63 |
| Oxygen | O | 16.00 | 3 | 48.00 | 22.72 |
| Sulfur | S | 32.07 | 1 | 32.07 | 15.18 |
| Total | 211.30 | 100.00 |
Future Research Directions and Emerging Trends in Potassium Sulphanilate Chemistry
Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches
The conventional synthesis of sulfanilic acid, the precursor to potassium sulphanilate, involves the sulfonation of aniline (B41778) with concentrated sulfuric acid, a process that is energy-intensive and generates significant waste. wikipedia.org Future research is increasingly focused on developing greener, more efficient, and safer synthetic routes.
Key research thrusts include:
Catalytic Sulfonation: Investigating solid acid catalysts, such as zeolites or metal oxides, to replace corrosive and hazardous concentrated acids. This approach aims to improve reaction selectivity, reduce waste, and allow for easier catalyst recovery and reuse.
Solvent-Free Reactions: Exploring mechanochemical methods, where mechanical force (e.g., ball milling) initiates the chemical reaction in the absence of bulk solvents. This drastically reduces volatile organic compound (VOC) emissions and can lead to the formation of novel polymorphs.
Flow Chemistry: Developing continuous flow processes for sulfonation. Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for streamlined, automated production with higher yields and purity.
Bio-inspired Synthesis: Investigating enzymatic or microbial pathways for the synthesis of aromatic sulfonic acids. While still in its infancy, this approach represents the pinnacle of green chemistry, offering reactions at ambient temperature and pressure in aqueous media.
Table 1: Comparison of Synthetic Pathways for Sulphanilate Production
| Feature | Conventional Method | Emerging Eco-Friendly Approaches |
|---|---|---|
| Reagents | Concentrated H₂SO₄, Aniline | Mild sulfonating agents, Solid acid catalysts, Enzymes |
| Solvents | Often requires excess acid as a solvent | Solvent-free (Mechanochemistry), Water, Green solvents |
| Energy Input | High temperature (180-190°C) | Lower temperatures, Ambient conditions (Biocatalysis) |
| Waste Profile | Significant acidic waste, Byproducts | Minimal waste, Recyclable catalysts, Biodegradable waste |
| Safety | High risk due to corrosive and hazardous materials | Inherently safer processes and materials |
Development of Advanced Functional Materials with Tunable Properties
The unique molecular structure of this compound—comprising an aromatic ring, an amino group, and a sulfonate group—makes it an excellent building block for a new generation of advanced functional materials. Future research will focus on incorporating this moiety into larger architectures to create materials with precisely controlled, or "tunable," properties.
Potential areas of development include:
Conductive Polymers: Using sulfanilic acid derivatives as monomers for electropolymerization. The resulting polymers could have applications in antistatic coatings, sensors, and organic electronics. The sulfonate group can enhance solubility and act as a self-dopant, allowing for fine-tuning of conductivity and processing characteristics.
Metal-Organic Frameworks (MOFs): Employing sulfanilic acid or its functionalized analogues as organic linkers to construct porous MOFs. These materials could be designed for specific applications in gas storage, separation, and catalysis by tuning the pore size and chemical environment within the framework.
Self-Healing Materials: Integrating the sulfonate group into polymer networks to create materials with self-healing capabilities. oaepublish.com The ionic interactions of the potassium sulfonate groups can act as reversible cross-links, allowing the material to repair damage and extend its operational lifetime, a key trend in sustainable materials. deakin.edu.au
Table 2: Potential Functional Materials from this compound
| Material Class | Potential Application | Tunable Property |
|---|---|---|
| Doped Polyanilines | Sensors, Organic Electronics | Electrical Conductivity, Optical Band Gap |
| Metal-Organic Frameworks (MOFs) | Gas Separation, Catalysis | Porosity, Surface Area, Adsorption Selectivity |
| Supramolecular Gels | Drug Delivery, Tissue Engineering | Viscoelasticity, Release Kinetics |
| Self-Healing Polymers | Coatings, Structural Components | Healing Efficiency, Mechanical Strength |
In-depth Theoretical Modeling and Predictive Chemistry for Rational Design
Advances in computational chemistry are revolutionizing materials science by enabling the rational design of molecules and materials before their synthesis. In-depth theoretical modeling of this compound and its derivatives will accelerate the discovery of new materials with desired properties.
Future computational studies will likely focus on:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to predict molecular geometries, electronic structures, and spectroscopic properties of novel this compound-based compounds. This can help screen candidates for applications like dyes or nonlinear optics.
Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different environments, such as in electrolyte solutions for potassium-ion batteries or at the interface of hybrid materials. nih.govelsevierpure.com These simulations provide insights into ion transport, solvation, and interfacial interactions that are critical for performance. nih.govelsevierpure.com
Materials Informatics: Applying machine learning and artificial intelligence (AI) algorithms to large datasets of chemical information to predict the properties of new materials. By training models on known sulfonate-containing compounds, researchers can rapidly identify promising new structures for specific functions, significantly reducing experimental trial and error. zenodo.org
Table 3: Application of Theoretical Models in this compound Research
| Modeling Technique | Predicted Properties | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, Reaction energies, IR/UV-Vis spectra | Screening of new molecules, Understanding reaction mechanisms |
| Molecular Dynamics (MD) | Ion mobility, Solvation structure, Polymer conformation | Design of electrolytes, Prediction of material dynamics |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, Material performance | Rational design of functional molecules, Prioritization of synthetic targets |
Investigation of Synergistic Effects in Hybrid Organic-Inorganic Materials
Hybrid materials, which combine organic and inorganic components at the nanoscale, often exhibit synergistic properties that surpass those of the individual constituents. Research into this compound-based hybrids is an emerging area with significant potential. The organic sulfanilate component can provide functionality and processability, while the inorganic part can offer structural stability, thermal resistance, or catalytic activity.
Promising research directions include:
Surface-Modified Nanoparticles: Grafting this compound onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, or zinc oxide). This can improve the dispersion of nanoparticles in polymer matrices, create new catalytic sites, or impart sensing capabilities. Sulfanilic acid has already been identified as a promising precursor in nanoparticle synthesis. patsnap.com
Layered Hybrid Structures: Intercalating this compound between the layers of inorganic materials like clays (B1170129) or layered double hydroxides (LDHs). The resulting materials could be used in controlled-release applications, as flame retardants, or as novel adsorbents.
Corrosion Inhibition: Exploring the synergistic effects of this compound with other compounds, such as potassium iodide, to create highly effective corrosion inhibitors for metals. rsc.orgresearchgate.net The organic molecule can form a protective film on the metal surface, with its effectiveness enhanced by the inorganic salt. rsc.orgresearchgate.net
Table 4: Potential Synergistic Effects in this compound Hybrids
| Inorganic Component | Organic Component | Potential Synergistic Property | Application Area |
|---|---|---|---|
| Titanium Dioxide (TiO₂) | Sulphanilate Moiety | Enhanced Photocatalytic Activity | Water Purification |
| Silica (SiO₂) Nanoparticles | Sulphanilate Polymer Matrix | Improved Mechanical Strength & Thermal Stability | High-Performance Composites |
| Layered Clays | Intercalated this compound | Controlled Release, Enhanced Adsorption | Agriculture, Environmental Remediation |
| Stannate (SnO₃²⁻) | Sulphanilate Moiety | Advanced Corrosion Inhibition | Energy Storage (e.g., Al-air batteries) researchgate.net |
Integration of this compound in Emerging Technologies
As fundamental research progresses, the integration of this compound into new and emerging technologies becomes a primary goal. Its unique chemical properties make it a candidate for several high-impact fields.
Future technological applications could include:
Potassium-Ion Batteries (PIBs): PIBs are a promising alternative to lithium-ion batteries for large-scale energy storage due to the abundance and low cost of potassium. rsc.org Research is needed to explore the use of this compound or its derivatives as electrolyte additives to improve the stability of the solid-electrolyte interphase (SEI) or as a component in novel polymer electrolytes. deakin.edu.auoaepublish.com The presence of the sulfonate group could enhance ionic conductivity and stability.
Advanced Sensors: Developing chemiresistive or fluorescent sensors based on polymers or MOFs derived from this compound. The amino group can be functionalized to selectively bind to specific analytes (e.g., metal ions, volatile organic compounds), causing a measurable change in the material's electrical or optical properties.
Nanomedicine: Using this compound as a precursor for creating biocompatible nanoparticles for drug delivery or diagnostic imaging. The sulfonate group can impart water solubility and provide a handle for attaching targeting ligands or therapeutic agents.
Table 5: Role of this compound in Emerging Technologies
| Technology | Potential Role of this compound | Desired Outcome |
|---|---|---|
| Potassium-Ion Batteries | Electrolyte Additive, Polymer Electrolyte Component | Increased Battery Lifespan and Safety |
| Chemical Sensors | Active Sensing Material in a Polymer or MOF | High-Sensitivity and High-Selectivity Analyte Detection |
| Printable Electronics | Component of Conductive Inks | Low-Cost, Flexible Electronic Devices |
| Nanoparticle Synthesis | Capping or Reducing Agent | Controlled Synthesis of Functional Nanomaterials patsnap.com |
Q & A
Q. What are the standard methods for synthesizing potassium sulphanilate, and how can purity be verified?
this compound is typically synthesized via sulfonation of aniline followed by neutralization with potassium hydroxide. Key steps include:
- Sulfonation: React aniline with concentrated sulfuric acid at 180–200°C to form sulphanilic acid .
- Neutralization: Add potassium hydroxide to sulphanilic acid in aqueous solution, followed by crystallization . Purity verification involves:
- Titrimetric assays : Standardize using ion-exchange chromatography to quantify potassium content .
- Limit tests for sulfates : Compare turbidity of test solutions against standards (e.g., using barium chloride) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. How can researchers ensure reproducibility in dissolution studies of this compound?
Follow pharmacopeial guidelines for dissolution testing:
- Use USP Apparatus 2 (paddle method) at 50 rpm in pH 7.4 buffer.
- Monitor solubility at 37°C and validate with HPLC (C18 column, mobile phase: 0.1% phosphoric acid/acetonitrile) .
Advanced Research Questions
Q. How should researchers resolve contradictions in toxicity data for this compound?
Contradictions in toxicity studies (e.g., acute vs. chronic exposure outcomes) require:
- Dose-response reassessment : Compare NOAEL/LOAEL values across studies using species-specific metabolic scaling .
- Mechanistic studies : Evaluate reactive oxygen species (ROS) generation in vitro (e.g., using HepG2 cells with DCFH-DA probes) .
- Evidence synthesis frameworks : Apply systematic review protocols to weight studies by methodological rigor (e.g., OECD Test Guidelines compliance) .
Q. What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?
Use a factorial design to assess stability:
- Factors : Temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure.
- Response variables : Degradation products quantified via LC-MS/MS .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, with monthly assays .
Q. How can computational modeling enhance the study of this compound’s reactivity?
- DFT calculations : Predict electrophilic/nucleophilic sites using Gaussian09 with B3LYP/6-31G* basis set .
- Molecular docking : Simulate interactions with biological targets (e.g., albumin) via AutoDock Vina .
- QSPR models : Correlate logP values with solubility data to optimize formulation .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing contradictory spectral data?
- Multivariate analysis : Apply PCA to FT-IR or NMR datasets to identify outlier spectra .
- Signal deconvolution : Use software like MestReNova to resolve overlapping peaks in <sup>1</sup>H NMR .
Q. How should researchers address gaps in mechanistic data for this compound’s biological activity?
- Transcriptomic profiling : Perform RNA-seq on exposed cell lines to identify dysregulated pathways (e.g., NF-κB, MAPK) .
- Isotope tracing : Track sulfur metabolism using <sup>34</sup>S-labeled sulphanilate in murine models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
